ethyl 2-ethoxy-3,3,3-trifluoro-N-[(2-phenylethyl)carbamoyl]alaninate
Description
ETHYL 2-ETHOXY-3,3,3-TRIFLUORO-2-{[(2-PHENYLETHYL)CARBAMOYL]AMINO}PROPANOATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, which impart significant chemical stability and reactivity. It is used in various scientific research applications due to its distinctive chemical behavior.
Properties
Molecular Formula |
C16H21F3N2O4 |
|---|---|
Molecular Weight |
362.34 g/mol |
IUPAC Name |
ethyl 2-ethoxy-3,3,3-trifluoro-2-(2-phenylethylcarbamoylamino)propanoate |
InChI |
InChI=1S/C16H21F3N2O4/c1-3-24-13(22)15(25-4-2,16(17,18)19)21-14(23)20-11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H2,20,21,23) |
InChI Key |
QVABRCDLGSQIDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)NCCC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-ETHOXY-3,3,3-TRIFLUORO-2-{[(2-PHENYLETHYL)CARBAMOYL]AMINO}PROPANOATE typically involves multiple steps, including esterification and amidation reactions. The process begins with the preparation of the ethyl ester of 3,3,3-trifluoro-2-hydroxypropanoic acid, followed by the introduction of the ethoxy group. The final step involves the formation of the carbamoyl amino group through a reaction with 2-phenylethylamine under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-ETHOXY-3,3,3-TRIFLUORO-2-{[(2-PHENYLETHYL)CARBAMOYL]AMINO}PROPANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 2-ETHOXY-3,3,3-TRIFLUORO-2-{[(2-PHENYLETHYL)CARBAMOYL]AMINO}PROPANOATE is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ETHYL 2-ETHOXY-3,3,3-TRIFLUORO-2-{[(2-PHENYLETHYL)CARBAMOYL]AMINO}PROPANOATE exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carbamoyl amino group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-HYDROXY-2-(TRIFLUOROMETHYL)PROPANOATE: Similar in structure but lacks the ethoxy and carbamoyl amino groups.
ETHYL 3-AMINO-4,4,4-TRIFLUOROCROTONATE: Contains trifluoromethyl groups but differs in the position and nature of functional groups.
Uniqueness
ETHYL 2-ETHOXY-3,3,3-TRIFLUORO-2-{[(2-PHENYLETHYL)CARBAMOYL]AMINO}PROPANOATE is unique due to its combination of trifluoromethyl, ethoxy, and carbamoyl amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
